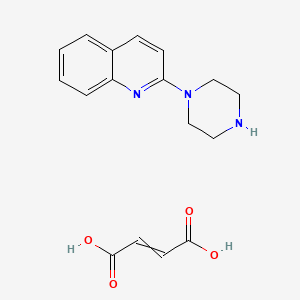
Quipazine (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quipazine (maleate) is a serotonergic drug belonging to the piperazine group. It is primarily used in scientific research due to its ability to act as a serotonin receptor agonist. Quipazine was initially developed as a potential antidepressant but was never marketed for medical use . The compound is known for its interaction with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quipazine is synthesized by reacting 2-chloroquinoline with piperazine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Quipazine (maleate) are not widely documented, the synthesis generally follows the laboratory-scale procedures with necessary scaling adjustments. The maleate salt form is prepared by reacting Quipazine with maleic acid to enhance its solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions: Quipazine (maleate) undergoes several types of chemical reactions, including:
Oxidation: Quipazine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives and oxidized metabolites .
Aplicaciones Científicas De Investigación
Quipazine (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonin receptor ligands.
Biology: Employed in research on serotonin receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and its role in modulating serotonin levels.
Industry: Utilized in the development of new serotonergic drugs and as a tool in pharmacological studies.
Mecanismo De Acción
Quipazine (maleate) exerts its effects primarily by acting as a serotonin receptor agonist. It binds to and activates various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This activation leads to the modulation of serotonin signaling pathways, influencing neurotransmitter release and neuronal activity. The compound also inhibits serotonin reuptake, further enhancing its serotonergic effects .
Comparación Con Compuestos Similares
2C-B-PP: Another piperazine derivative with serotonergic activity.
6-Nitroquipazine: A nitro-substituted analogue of Quipazine.
Naphthylpiperazine: A compound with similar structural features and serotonergic properties.
Uniqueness: Quipazine (maleate) is unique due to its dual action as a serotonin receptor agonist and reuptake inhibitor. This dual mechanism allows it to modulate serotonin levels more effectively compared to other similar compounds .
Propiedades
IUPAC Name |
but-2-enedioic acid;2-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJDHZHSCTBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
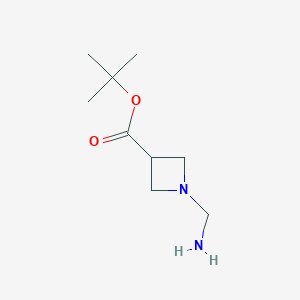

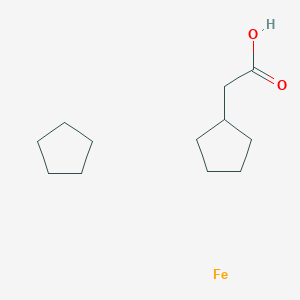
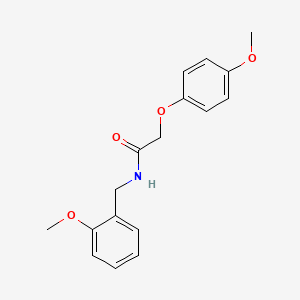
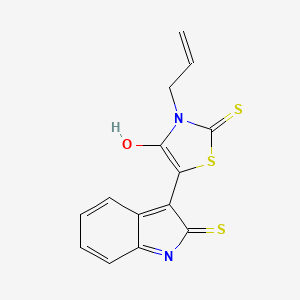
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)
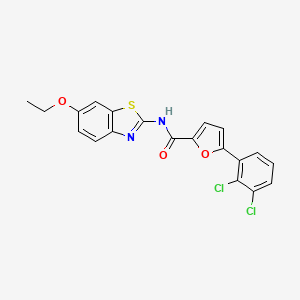
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
![N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
![2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149247.png)
![2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149257.png)
![Ethyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15149272.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
